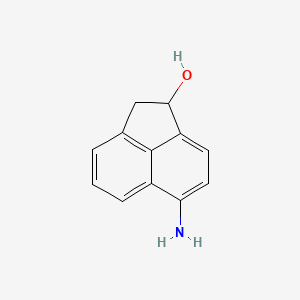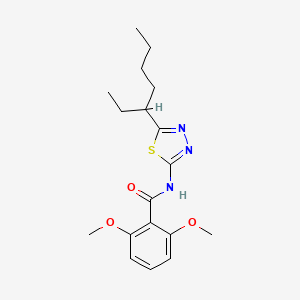
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C12H18O It is a derivative of indane, a bicyclic hydrocarbon, and features a methoxy group and two methyl groups attached to the indane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with indane or its derivatives.
Methylation: The addition of methyl groups can be carried out using methylating agents like methyl magnesium bromide (CH3MgBr) or methyl lithium (CH3Li).
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to facilitate the methylation and functionalization reactions.
化学反応の分析
Types of Reactions
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
科学的研究の応用
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-methylindane: Similar structure but lacks the methoxy group.
2-methylindane: Similar structure with a methyl group at a different position.
4-methylindane: Methyl group attached to the benzene ring.
5-methylindane: Another positional isomer with a methyl group on the benzene ring.
Uniqueness
1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical and biological properties compared to other indane derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
84363-50-8 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
1-methoxy-2,2-dimethyl-1,3-dihydroindene |
InChI |
InChI=1S/C12H16O/c1-12(2)8-9-6-4-5-7-10(9)11(12)13-3/h4-7,11H,8H2,1-3H3 |
InChIキー |
RHNOVDGFHCFLEY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC=CC=C2C1OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


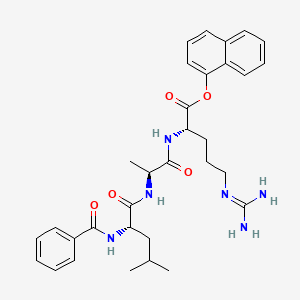
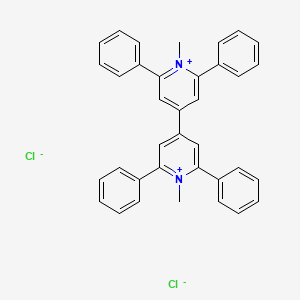
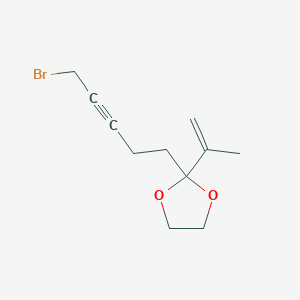


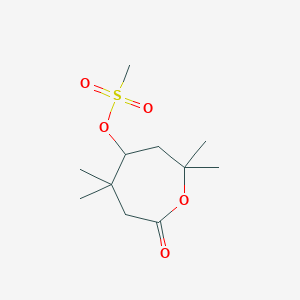
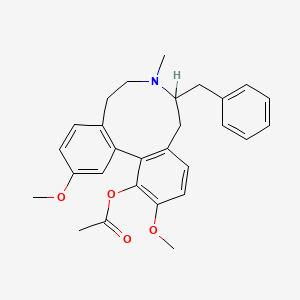
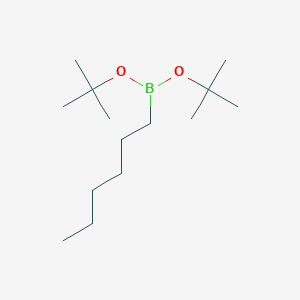
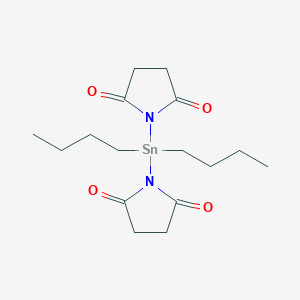
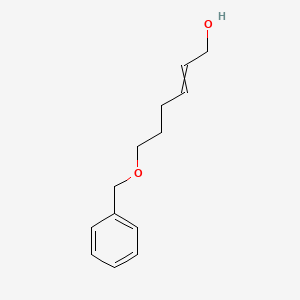

![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
